molecular formula C12H12Cl2O3 B14484853 (1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 63935-58-0

(1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B14484853
CAS No.: 63935-58-0
M. Wt: 275.12 g/mol
InChI Key: DQXVWYCZSNWWIU-LLVKDONJSA-N
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Description

(1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two chlorine atoms and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 4-ethoxybenzyl chloride with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyclopropane ring or the carboxylic acid group, resulting in the formation of cyclopropyl alcohols or primary alcohols, respectively.

    Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

  • Oxidation of the ethoxy group can yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
  • Reduction of the carboxylic acid group can produce cyclopropylmethanol.
  • Substitution of chlorine atoms can lead to various substituted cyclopropane derivatives.

Scientific Research Applications

(1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyclopropane ring and chlorine atoms can influence its reactivity and binding affinity, contributing to its overall activity.

Comparison with Similar Compounds

    2,2-Dichlorocyclopropane-1-carboxylic acid: Lacks the ethoxyphenyl group, making it less complex.

    1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid: Does not contain chlorine atoms, resulting in different reactivity.

    2,2-Dichloro-1-phenylcyclopropane-1-carboxylic acid: Similar structure but without the ethoxy group.

Uniqueness: The combination of the ethoxyphenyl group and dichlorocyclopropane moiety in (1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid imparts unique chemical and biological properties

Properties

CAS No.

63935-58-0

Molecular Formula

C12H12Cl2O3

Molecular Weight

275.12 g/mol

IUPAC Name

(1R)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16)/t11-/m1/s1

InChI Key

DQXVWYCZSNWWIU-LLVKDONJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@]2(CC2(Cl)Cl)C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)O

Origin of Product

United States

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